molecular formula C22H28N2O4S B12131176 N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide

Cat. No.: B12131176
M. Wt: 416.5 g/mol
InChI Key: WZOQNISXDPKCLN-UHFFFAOYSA-N
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Description

  • This compound, with the chemical formula C24H26N2O4S, is a complex organic molecule.
  • It features a benzyl group substituted with a dimethylamino moiety, a tetrahydrothiophene ring, and a phenoxyacetamide side chain.
  • The compound’s structure suggests potential biological activity.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
    • industrial production methods likely involve multi-step processes, including protection and deprotection steps, cyclization, and functional group transformations.
  • Chemical Reactions Analysis

      Reactions: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products formed depend on the reaction conditions and starting materials.

  • Scientific Research Applications

      Chemistry: Researchers may explore its reactivity, stereochemistry, and novel synthetic methodologies.

      Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) could reveal potential drug targets.

      Medicine: It might have therapeutic applications, although further studies are needed.

      Industry: The compound’s unique structure could inspire new materials or catalysts.

  • Mechanism of Action

    • Unfortunately, detailed information about its mechanism of action is scarce.
    • Molecular targets and pathways remain to be elucidated through experimental studies.
  • Comparison with Similar Compounds

      Similar Compounds: While I don’t have a direct list of similar compounds, you can explore related structures in the same chemical space.

      Uniqueness: Highlighting its distinct features compared to structurally related compounds would require further research.

    Properties

    Molecular Formula

    C22H28N2O4S

    Molecular Weight

    416.5 g/mol

    IUPAC Name

    N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenoxy)acetamide

    InChI

    InChI=1S/C22H28N2O4S/c1-17-4-10-21(11-5-17)28-15-22(25)24(20-12-13-29(26,27)16-20)14-18-6-8-19(9-7-18)23(2)3/h4-11,20H,12-16H2,1-3H3

    InChI Key

    WZOQNISXDPKCLN-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)N(C)C)C3CCS(=O)(=O)C3

    Origin of Product

    United States

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